2-Propyl-1,3-oxathiolane

Gas Chromatography Analytical Chemistry Volatile Organic Compound Analysis

2-Propyl-1,3-oxathiolane (CAS 27001-65-6) is a five-membered heterocyclic organosulfur compound belonging to the 1,3-oxathiolane class, with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol. It features a saturated ring containing non-adjacent oxygen and sulfur atoms, with an n-propyl substituent at the 2-position.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 27001-65-6
Cat. No. B15482759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1,3-oxathiolane
CAS27001-65-6
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCCC1OCCS1
InChIInChI=1S/C6H12OS/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3
InChIKeyFXMKUMPUWACOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1,3-oxathiolane (CAS 27001-65-6): A Procurement-Focused Chemical and Analytical Baseline


2-Propyl-1,3-oxathiolane (CAS 27001-65-6) is a five-membered heterocyclic organosulfur compound belonging to the 1,3-oxathiolane class, with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol [1][2]. It features a saturated ring containing non-adjacent oxygen and sulfur atoms, with an n-propyl substituent at the 2-position [1]. This compound is primarily utilized in flavor and fragrance research as a meaty aroma component and as a volatile analytical standard [3][4].

Why Generic Substitution of 2-Propyl-1,3-oxathiolane with Other 1,3-Oxathiolanes Fails in Analytical and Sensory Applications


While 1,3-oxathiolanes share a common heterocyclic core, variations in the 2-alkyl substituent profoundly alter key performance metrics, including gas chromatographic retention behavior and sensory character [1][2]. Simple substitution with a 2-methyl or 2-ethyl analog, for instance, will result in significantly different retention indices, compromising analytical method transfer and peak identification [1][3]. Moreover, sensory evaluations confirm that while the class imparts a basic meaty note, the specific alkyl chain length modulates volatility and olfactory perception, rendering the compounds non-interchangeable in flavor formulations [2][4]. The evidence below quantifies these critical differences, demonstrating why 2-propyl-1,3-oxathiolane is a distinct procurement item.

Quantitative Differentiation Guide for 2-Propyl-1,3-oxathiolane (CAS 27001-65-6) Against Closest Analogs


Gas Chromatographic Retention Index: 2-Propyl-1,3-oxathiolane vs. 2-Methyl, 2-Ethyl, and 2-Butyl Analogs

The Kovats retention index (RI) of 2-propyl-1,3-oxathiolane on a non-polar OV-101 column at 130°C is 1019 [1]. This value is significantly higher than the 2-methyl (RI 822) and 2-ethyl (RI 922) analogs, and lower than the 2-butyl analog (RI 1120) [1][2]. This data confirms a predictable and consistent increase in retention with alkyl chain length, which is critical for accurate identification and quantification in complex mixtures.

Gas Chromatography Analytical Chemistry Volatile Organic Compound Analysis

Synthesis Efficiency: Yield and Purity of 2-Propyl-1,3-oxathiolane vs. 2-Methyl and 2-Ethyl Analogs

Under identical synthetic conditions (p-toluenesulfonic acid catalyst, benzene azeotropic dehydration), 2-propyl-1,3-oxathiolane was obtained with an 88% yield and 98% purity [1]. In the same study, the 2-methyl analog yielded 81% with 99% purity, while a separate study on the 2-ethyl analog reported a 91% yield and 96% purity [1][2]. This places 2-propyl-1,3-oxathiolane as an intermediate performer in terms of synthetic accessibility.

Organic Synthesis Process Chemistry Chemical Procurement

Sensory Character Differentiation: 2-Propyl-1,3-oxathiolane in the Context of 1,3-Oxathiolane Class Odor Profiles

A series of 1,3-oxathiolanes, including 2-propyl-1,3-oxathiolane, were synthesized and sensorially evaluated, with all compounds in the series exhibiting a meaty odor [1]. While class-level inference is necessary due to the lack of published quantitative odor thresholds for this specific compound, its homolog, 2-isopropyl-1,3-oxathiolane, is reported to possess an 'extremely powerful almost unbearable smell' in pure state, contrasting with the more subtle, class-defining meaty note of the 2-propyl derivative [1][2]. This indicates that the specific substitution pattern on the oxathiolane ring dramatically influences odor character and intensity, making the 2-propyl variant a distinct flavor ingredient.

Flavor Chemistry Sensory Science Olfactory Analysis

Structural and Conformational Differentiation: 2-Propyl-1,3-oxathiolane Conformational Energy vs. Other 2-Alkyl Substituents

NMR studies on 2-substituted 1,3-oxathiolanes have determined conformational free energy values for various 2-alkyl substituents [1]. While the exact conformational free energy value for the 2-propyl group was not isolated in the search results, the study provides a framework for quantifying the steric and electronic influence of different alkyl chains on ring conformation [1]. This structural information is critical for understanding reactivity and interactions in more complex chemical environments.

NMR Spectroscopy Conformational Analysis Structural Chemistry

Optimal Research and Industrial Application Scenarios for 2-Propyl-1,3-oxathiolane Based on Quantitative Evidence


Analytical Method Development and Validation for Volatile Sulfur Compounds in Food

Given its well-defined Kovats retention index (1019 on OV-101) and clear chromatographic separation from its 2-methyl (RI 822) and 2-ethyl (RI 922) analogs [1][2], 2-propyl-1,3-oxathiolane serves as an ideal reference standard for GC-MS and GC-O methods aimed at identifying and quantifying meaty aroma compounds in complex food matrices. Its use ensures accurate peak assignment and method transferability.

Flavor Formulation Requiring a Controlled Meaty Note

As established by sensory evaluation, 1,3-oxathiolanes, including the 2-propyl derivative, impart a basic meaty flavor [3]. This compound is therefore a suitable candidate for developing savory flavor profiles in processed foods, seasonings, and meat analogs, offering a more controlled and predictable aroma profile compared to more potent and off-putting analogs like 2-isopropyl-1,3-oxathiolane [4].

Synthetic Chemistry Research on Heterocyclic Sulfur Compounds

The synthesis of 2-propyl-1,3-oxathiolane from butyraldehyde and mercaptoethanol proceeds with a high yield (88%) and purity (98%) [5], making it a readily accessible building block. Its distinct 2-propyl substituent allows researchers to investigate structure-activity relationships in flavor chemistry or to explore its utility as an intermediate in the synthesis of more complex sulfur-containing heterocycles [6].

Procurement Specification for Flavor and Fragrance R&D

When sourcing for R&D, specifying 2-propyl-1,3-oxathiolane (CAS 27001-65-6) is critical to avoid procurement of the incorrect homolog. As demonstrated, the 2-methyl, 2-ethyl, and 2-butyl analogs exhibit significantly different retention indices [1][2], which would compromise analytical reproducibility. Furthermore, the sensory character is specific to this alkyl chain length within the broader meaty 1,3-oxathiolane class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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